4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Lipophilicity Medicinal Chemistry ADME

Parallel synthesis of kinase-focused libraries often requires multiple intermediates and protecting-group steps, eroding yield and purity. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide eliminates this bottleneck with orthogonal 4-Cl (SNAr) and 5-carboxamide (amide coupling) handles, enabling 100-1,000 compound libraries in 2-3 steps from a single starting material. • 4-Cl SNAr handle with diverse amines for hinge-binding exploration • 5-Carboxamide orthogonal amide coupling for solvent-exposed region variation • Validated precursor for JAK, BTK, EGFR, RET inhibitor chemotypes • CNS-compatible: logP 0.19, 2 HBD ~10× higher predicted passive BBB permeability vs. 4-amino analog

Molecular Formula C7H5ClN4O
Molecular Weight 196.59 g/mol
CAS No. 1350643-69-4
Cat. No. B1373960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
CAS1350643-69-4
Molecular FormulaC7H5ClN4O
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=CN=C2Cl)C(=O)N
InChIInChI=1S/C7H5ClN4O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H,10,11,12)
InChIKeyUDUGGOYXXDQLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Kinase Library Intermediate


4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a halogenated pyrrolopyrimidine building block utilized extensively in medicinal chemistry as a hinge-binding scaffold for kinase inhibitor design . The compound features a chlorine atom at the 4-position and a primary carboxamide at the 5-position, functionalities that enable sequential nucleophilic aromatic substitution (SNAr) and amide coupling diversification . Its procurement is driven by demand for a single, well-characterized intermediate that can be elaborated into JAK, BTK, EGFR, and RET inhibitor chemotypes without the need for early-stage protecting-group manipulations [1].

Workflow

Hinge-binder scaffold for kinase inhibitor design via dual diversification

Selection

Supports JAK, BTK, EGFR, RET chemotype elaboration without protecting-group steps

Use Context

Focused library synthesis; SNAr and amide coupling from a single intermediate

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide vs. Analogs: Why It's Essential


The 4-chloro substituent is the critical synthetic handle for SNAr-based diversification; replacement with the 4-amino analog (CAS 52134-60-8) eliminates this reactive site, forcing a complete redesign of the synthetic route . Simultaneously, the 5-carboxamide group provides a orthogonal vector for amide coupling that is absent in the simpler 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which requires additional functionalization steps that reduce overall yield and introduce regioisomeric impurities [1]. These dual functional handles are essential for generating focused kinase-inhibitor libraries where both the hinge-binding motif and the solvent-exposed region must be varied independently, making single-handle analogs unsuitable substitutes in parallel synthesis workflows [2].

Analog Mismatch

4-Amino analog (CAS 52134-60-8)

Lacks the 4-chloro SNAr handle; requires complete synthetic route redesign and may introduce regioisomeric impurities.

Analog Mismatch

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1)

Absent 5-carboxamide vector limits orthogonal diversification; additional functionalization reduces yield and inventory efficiency.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Head-to-Head Comparison


LogP Lipophilicity: Chloro vs. Amino Analog

The 4-chloro derivative exhibits a computed logP of 0.19, whereas the 4-amino analog (CAS 52134-60-8) shows a logP of -0.87 . This difference of approximately 1.06 log units indicates that the chloro compound is roughly 10-fold more lipophilic, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the amino analog. Scientific users optimizing CNS-penetrant kinase inhibitors should therefore prefer the chloro building block when higher logP is desired.

LogP Lipophilicity
Head-to-head
Target logP 0.19 vs. Amino logP -0.87
Δ logP ≈ +1.06 (~11.5× more lipophilic)
Reported lipophilicity difference supports CNS-penetrant design selection.
Computed logP values; experimental permeability requires validation.
Lipophilicity Medicinal Chemistry ADME

PRMT5 Inhibition by a 4-Chloro Derivative

A derivative of the target compound, (2S,3S,4R,5R)-N-(3-(aminomethyl)phenyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxy-3-methyltetrahydrofuran-2-carboxamide (BDBM435608), demonstrated an IC50 of 825 nM against PRMT5 [1]. While direct comparison data for the parent carboxamide are not publicly available, this result demonstrates that the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold is competent for generating sub-micromolar PRMT5 inhibitors when elaborated at the 7-position. This is in contrast to many 4-amino analogs, which typically require additional substitution to achieve similar potency ranges.

PRMT5 Inhibition
Class-level
IC50 825 nM (derivative BDBM435608)
Supports scaffold competence for sub-µM PRMT5 inhibitor elaboration.
Parent compound not directly tested; assay context: in vitro enzyme assay.
PRMT5 Epigenetics Cancer

Purity and Synthetic Efficiency vs. Amino Analog

Commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is supplied at ≥97% purity (Fluorochem, CymitQuimica, MolCore) . The 4-amino analog is available at 98% purity . While purity is comparable, the chloro compound enables direct SNAr diversification in the next synthetic step without the need for diazotization or other activation chemistry required for the amino analog, effectively reducing the number of steps and improving overall process yield.

Purity & Step Efficiency
Cross-study
Target ≥97% purity vs. Amino 98% purity
At least 1 synthetic step saved
Comparable purity with reported synthetic workflow advantage.
Supplier technical datasheets; process yield context-dependent.
Purity Quality Control Procurement

Dual Reactive Handles: Library Diversification Advantage

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide possesses two orthogonal reactive sites: the 4-chloro group for SNAr and the 5-carboxamide for amide coupling or dehydration to nitrile . In contrast, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) contains only the 4-chloro handle, requiring additional functionalization to introduce a 5-substituent. The 5-carbonitrile analog (CAS not assigned) can be obtained from the carboxamide in a single dehydration step, while the reverse transformation requires harsh hydrolysis conditions. This dual functionality allows library enumeration along two independent vectors from a single building block, significantly increasing chemical space coverage per synthetic step [1].

Dual Reactive Handles
Class-level
2 handles (4-Cl SNAr + 5-carboxamide) vs. 1 handle (4-Cl only)
2× diversification vectors
Enables parallel library enumeration from a single intermediate.
Based on reported synthetic transformations.
Parallel Synthesis Kinase Inhibitors Library Design

GHS Hazard Profile: Identical to Amino Analog

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [1]. The 4-amino analog carries identical hazard statements , providing no safety advantage for the amino compound. However, the 4-bromo analog (BDBM data) is not classified under GHS, though its higher molecular weight and potential for different metabolic byproducts warrant separate hazard assessment.

GHS Hazard Profile
Head-to-head
Identical GHS statements: H302, H315, H319, H335
No differential safety concern; selection based on synthetic utility.
ECHA C&L Inventory notified classification.
Safety GHS Classification Handling

Physicochemical Profile: MW and H-Bond Balance

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has a molecular weight of 196.59 Da and 2 hydrogen bond donors (HBD) / 3 hydrogen bond acceptors (HBA) . The 4-amino analog (MW 177.17 Da, 3 HBD, 4 HBA) is slightly lighter but carries one additional HBD and HBA. The 4-bromo analog (MW 236.2 Da) [1] is significantly heavier. The chloro compound thus occupies a middle ground in terms of molecular size and hydrogen bonding capacity, offering a balance that satisfies Lipinski's Rule of Five while maintaining sufficient reactivity for downstream chemistry.

Physicochemical Profile
Head-to-head
MW 196.59 Da, HBD 2, HBA 3
vs. Amino: MW 177.17, HBD 3, HBA 4
vs. Bromo: MW 236.2
Balanced drug-like profile may support lead optimization versatility.
Supplier and database values.
Drug-likeness Physicochemical Properties Lead Optimization

Optimal Application Scenarios for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide


Kinase Library Synthesis via Dual Diversification

Utilize the 4-chloro handle for SNAr with diverse amines to explore hinge-binding motifs, while simultaneously exploiting the 5-carboxamide for amide coupling with carboxylic acid building blocks to vary solvent-exposed regions. This parallel approach, enabled by the compound's dual reactive handles, can generate 100–1,000 compound libraries in 2–3 synthetic steps from a single starting material [1].

PRMT5 Inhibitor Lead Generation

Elaborate the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide core at the 7-position with ribofuranosyl or carbocyclic sugar mimics to access PRMT5 inhibitors. The scaffold has demonstrated competence for sub-micromolar PRMT5 inhibition (825 nM) in a derivative form, providing a validated starting point for structure-activity relationship (SAR) exploration [2].

CNS-Penetrant Kinase Inhibitor Design

Select the 4-chloro building block for CNS-targeted kinase inhibitor programs where higher logP (0.19) and lower hydrogen bond donor count (2 HBD) are predicted to improve blood-brain barrier penetration relative to the 4-amino analog (logP -0.87, 3 HBD). The 1.06 log unit advantage translates to approximately 10-fold higher predicted passive permeability .

Tofacitinib Analog Intermediate Procurement

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold serves as a direct precursor to tofacitinib-related JAK inhibitors. The carboxamide group can be dehydrated to the nitrile or hydrolyzed to the carboxylic acid, offering flexibility in downstream process chemistry. Procurement of the carboxamide as a single intermediate simplifies supply chain logistics compared to sourcing multiple separate building blocks [3].

Application
Selection Property
Validation Focus
Kinase library synthesis
Dual orthogonal reactive handles
Library enumeration efficiency review
PRMT5 inhibitor lead generation
Scaffold competence for sub-µM inhibition
SAR and assay-response context
CNS-penetrant kinase inhibitor design
Reported higher logP and lower HBD count
Permeability assay validation
JAK inhibitor intermediate procurement
Carboxamide as flexible synthetic precursor
Supply chain and process chemistry review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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